molecular formula C9H13BrN2O B8698305 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine

Cat. No.: B8698305
M. Wt: 245.12 g/mol
InChI Key: GBZVFQICYGHZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ether linkage connecting the pyridine ring to a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Pyridin-2-yloxy Intermediate: The brominated pyridine is then reacted with an appropriate alcohol, such as 2-hydroxyethylamine, to form the pyridin-2-yloxy intermediate. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the ether formation.

    Dimethylation: The final step involves the dimethylation of the intermediate to introduce the N,N-dimethylethan-amine group. This can be achieved using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include piperidine derivatives and other reduced forms.

Scientific Research Applications

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, while the dimethylaminoethyl group enhances the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-2-yloxy)-N,N-dimethylethan-amine: Similar structure but with a chlorine atom instead of bromine.

    2-(6-Fluoropyridin-2-yloxy)-N,N-dimethylethan-amine: Similar structure but with a fluorine atom instead of bromine.

    2-(6-Iodopyridin-2-yloxy)-N,N-dimethylethan-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C9H13BrN2O/c1-12(2)6-7-13-9-5-3-4-8(10)11-9/h3-5H,6-7H2,1-2H3

InChI Key

GBZVFQICYGHZFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-dimethylaminoethanol (2 mL, 20 mmol) was added at rt to a suspension of NaH (oil was not removed) in dry DMF (3 mL). The mixture was stirred at rt for 2 hours and 1 h at 60° C. Then commercial 2,6-dibromopyridine (6.16 g, 26 mmol, 1.3 eq) was added at rt and the whole was stirred at rt overnight. The crude mixture was dissolved in some Et2O and was extracted with 2 portions of citric acid 30%. Combined aqueous phases were washed with 2 portions of Et2O. The aqueous phase was basified with NaOH 5N at 0° C. and was extracted with 3 portions of Et2O. Combined organic phases was dried over MgSO4, filtrated and evaporated. As some DMF remained, HCl in Et2O was added. The solvents were evaporated and the resulting solid was put at the pump for 4 hours. It was dissolved in H2O and basified with NaOH 5 M. The desired product (the base) was extracted with 3 portions of Et2O. Combined organic layers were dried over MgSO4, filtrated and evaporated to give the desired product (XXIII), N-{2-[(6-bromo-2-pyridinyl)oxy]ethyl}-N,N-dimethylamine (4.4309 g, 18.076 mmol, 90.4%).
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